N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
Description
N-(2-bicyclo[221]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a complex organic compound featuring a unique bicyclic structure combined with an oxadiazole ring and a piperidine carboxamide moiety
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-10-17-15(22-19-10)13-3-2-6-20(9-13)16(21)18-14-8-11-4-5-12(14)7-11/h11-14H,2-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELFEARINLZOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN(C2)C(=O)NC3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Bicyclic Heptane Ring: This can be achieved through Diels-Alder reactions, where a diene and a dienophile react under thermal conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the bicyclic heptane and oxadiazole intermediates with piperidine-1-carboxamide using reagents like carbodiimides (e.g., EDCI) under mild conditions.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can occur at the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitutions.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its unique structure.
Material Science: Its rigid bicyclic structure makes it a candidate for developing new polymers with enhanced mechanical properties.
Biology and Medicine:
Biological Probes: Used in the development of fluorescent probes for imaging studies due to its stable structure.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Application in the development of organic semiconductors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides rigidity, enhancing binding affinity to these targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, crucial for its biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-(2-bicyclo[2.2.1]heptanyl)-3-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide: Lacks the methyl group on the oxadiazole ring.
N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness: The presence of the methyl group on the oxadiazole ring and the specific bicyclic structure confer unique steric and electronic properties, enhancing its potential as a versatile scaffold in drug design and material science.
This detailed overview provides a comprehensive understanding of N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
